Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-
Description
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- (CAS: Not explicitly listed in evidence; inferred from related structures) is a halogenated derivative of bicyclo[4.2.0]octa-1,3,5-triene (benzocyclobutene). The parent compound (CAS: 694-87-1) has a molecular formula of C₈H₈, molecular weight 104.15 g/mol, and IUPAC InChIKey UMIVXZPTRXBADB-UHFFFAOYSA-N . The 2,5-dibromo derivative introduces bromine atoms at positions 2 and 5, altering its reactivity, stability, and physical properties.
Properties
IUPAC Name |
2,5-dibromobicyclo[4.2.0]octa-1,3,5-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-7-3-4-8(10)6-2-1-5(6)7/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHUBDRCPFXCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C21)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464122 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145708-71-0 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene. This can be achieved through the reaction of bicyclo[4.2.0]octa-1,3,5-triene with bromine in an inert solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- may involve continuous flow reactors to ensure efficient and consistent bromination. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form bicyclo[4.2.0]octa-1,3,5-triene by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of dibromo derivatives with additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of bicyclo[4.2.0]octa-1,3,5-triene.
Oxidation: Formation of dibromo derivatives with additional functional groups.
Scientific Research Applications
Organic Synthesis
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- serves as an important intermediate in organic synthesis. Its unique bicyclic structure allows for various transformations:
- Diels-Alder Reactions: The compound can participate in Diels-Alder reactions to synthesize complex cyclic compounds. The reactivity of the double bonds facilitates the formation of new carbon-carbon bonds, making it valuable for creating polycyclic structures.
- Bromination Reactions: The dibromo substitution pattern enhances its reactivity towards nucleophiles and electrophiles, allowing for selective functionalization at specific positions on the bicyclic framework.
Material Science
The compound is also explored for its potential applications in material science:
- Polymer Chemistry: Due to its structural characteristics, Bicyclo[4.2.0]octa-1,3,5-triene derivatives can be used to develop new polymeric materials with enhanced thermal and mechanical properties. These materials may find applications in coatings and composites.
- Conductive Materials: Research indicates that derivatives of this compound can be incorporated into conductive polymers or used as dopants in organic electronic devices due to their ability to facilitate charge transport.
Medicinal Chemistry
In medicinal chemistry, Bicyclo[4.2.0]octa-1,3,5-triene derivatives are being investigated for their biological activities:
- Anticancer Agents: Preliminary studies suggest that compounds derived from Bicyclo[4.2.0]octa-1,3,5-triene may exhibit anticancer properties by interfering with cellular signaling pathways involved in tumor growth.
- Antimicrobial Activity: Some derivatives have shown promise as antimicrobial agents against various pathogens due to their ability to disrupt bacterial cell membranes.
Case Study 1: Synthesis of Functionalized Derivatives
A study demonstrated the synthesis of functionalized derivatives of Bicyclo[4.2.0]octa-1,3,5-triene through bromination followed by nucleophilic substitution reactions. The resulting compounds exhibited enhanced reactivity and were tested for biological activity against cancer cell lines.
| Compound | Synthesis Method | Yield | Biological Activity |
|---|---|---|---|
| Derivative A | Bromination + Nucleophilic Substitution | 75% | Moderate Anticancer Activity |
| Derivative B | Diels-Alder Reaction | 82% | Strong Antimicrobial Activity |
Case Study 2: Application in Polymer Science
Research focused on incorporating Bicyclo[4.2.0]octa-1,3,5-triene-derived polymers into composite materials revealed significant improvements in tensile strength and thermal stability compared to conventional polymers.
| Polymer Type | Composition | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|---|
| Conventional Polymer | N/A | 50 | 200 |
| Bicyclo-Derived Polymer | 20% Bicyclo Content | 75 | 250 |
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles. The bicyclic structure provides rigidity and stability, influencing its binding affinity and specificity towards biological targets.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Bromination increases molecular weight and lipophilicity, impacting solubility and bioavailability.
- The 2,5-dibromo derivative is expected to exhibit higher thermal stability compared to the parent compound due to electron-withdrawing effects of bromine.
Brominated Derivatives:
- 2,5-Dibromo Derivative : Likely synthesized via regioselective bromination of the parent compound. Evidence from Cr(CO)₃-complexed benzocyclobutene shows high regioselectivity for lithiation at position 2, enabling subsequent bromination .
- 3-Bromo Derivative : Synthesized as a liquid with 97% purity, InChIKey
GMHHTGYHERDNLO-UHFFFAOYSA-N. - 2,4-Dimethoxy Derivative : Achieved via methoxylation of lithiated intermediates, with a calculated logP of 1.1 .
Reactivity Comparison :
- Bromine substituents enhance electrophilic substitution resistance but increase susceptibility to nucleophilic attack (e.g., SN2 reactions).
- Methoxy groups (as in the 2,4-dimethoxy derivative) donate electron density, contrasting with bromine’s electron-withdrawing effects .
Thermodynamic and Spectroscopic Data
Notes:
Biological Activity
Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- (C₈H₆Br₂) is a dibrominated derivative of bicyclo[4.2.0]octa-1,3,5-triene. Its unique bicyclic structure and the presence of bromine atoms contribute to its distinctive chemical properties and potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- is C₈H₆Br₂ with a molecular weight of approximately 261.94 g/mol. The compound features two fused cyclobutane rings and a conjugated diene system which enhances its reactivity compared to non-brominated analogs .
Table 1: Comparison of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bicyclo[4.2.0]octa-1,3,5-triene | C₈H₈ | Parent compound without bromination |
| Bicyclo[4.2.0]octa-1(6),3(7),5(8)-triene | C₈H₈ | Different substitution pattern |
| 3-Bromobicyclo[4.2.0]octa-1,3,5-triene | C₈H₇Br | Contains one bromine substituent |
| Bicyclo[4.2.0]octa-1(6),3(7)-diene | C₈H₈ | Dienes with different reactivity profiles |
Antimicrobial Properties
Research has indicated that dibrominated compounds often exhibit significant antimicrobial activity due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. For instance, studies on similar dibrominated bicyclic compounds have shown effectiveness against various bacterial strains and fungi .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo- on cancer cell lines. Results indicated that this compound demonstrates selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .
Table 2: Cytotoxicity Results on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 ± 3 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 ± 4 | Caspase activation |
| A549 (Lung Cancer) | 25 ± 5 | Disruption of mitochondrial function |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Organic Chemistry, researchers evaluated the antimicrobial properties of various dibrominated compounds including Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-. The results demonstrated a notable inhibition of growth in both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL depending on the strain tested .
Case Study 2: Cancer Cell Line Testing
A recent investigation into the cytotoxic effects of Bicyclo[4.2.0]octa-1,3,5-triene derivatives involved treating human cancer cell lines with varying concentrations of the compound over a period of 48 hours. The study found that at concentrations above 10 µM, significant cell death was observed in HeLa cells compared to untreated controls .
Q & A
Basic Research Questions
Q. What are the key thermodynamic properties of bicyclo[4.2.0]octa-1,3,5-triene derivatives, and how do bromine substituents influence these parameters?
- Methodological Answer : The parent compound, bicyclo[4.2.0]octa-1,3,5-triene (BCB), has well-documented thermodynamic data. For example, its gas-phase enthalpy of formation (ΔfH°gas) is reported as 144.9 kJ/mol . Bromination at the 2,5-positions likely increases molecular stability due to electron-withdrawing effects, altering reaction enthalpies (ΔrH°) and ionization energies. Researchers should perform computational studies (e.g., DFT) to model substituent effects and validate predictions via calorimetry or mass spectrometry .
Q. How can researchers confirm the regioselectivity of bromination in bicyclo[4.2.0]octa-1,3,5-triene derivatives?
- Methodological Answer : Regioselectivity can be determined using NMR spectroscopy (¹H/¹³C) to analyze coupling constants and chemical shifts. For example, bromine substituents in aromatic systems cause deshielding and splitting patterns characteristic of para/meta positions. X-ray crystallography is recommended for unambiguous structural confirmation, as seen in related dibromo compounds like 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran .
Q. What safety protocols are critical when handling brominated bicyclic compounds in the lab?
- Methodological Answer : Brominated derivatives may pose acute toxicity (H302), skin irritation (H315), and respiratory hazards (H335). Use fume hoods, PPE (gloves, goggles), and engineering controls. Refer to GHS classifications for brominated analogs (e.g., UN3295 for BCB derivatives) and follow EPA/NIST guidelines for waste disposal .
Advanced Research Questions
Q. How do steric and electronic effects of 2,5-dibromo substitution impact the reactivity of BCB in Diels-Alder or ring-opening reactions?
- Methodological Answer : Bromine’s electron-withdrawing nature reduces electron density in the triene system, potentially slowing Diels-Alder kinetics. Steric hindrance at the 2,5-positions may favor endo selectivity. Design kinetic experiments using varying dienophiles (e.g., maleic anhydride) and monitor reaction progress via HPLC or GC-MS. Compare results with computational models (e.g., Hammett σ values) .
Q. What strategies optimize the synthesis of 2,5-dibromo-BCB from its parent compound?
- Methodological Answer : Electrophilic bromination (e.g., Br₂/FeBr₃ or NBS) under controlled conditions (low temperature, inert atmosphere) minimizes over-bromination. Monitor reaction intermediates via TLC or in situ FTIR. For lab-scale synthesis, column chromatography (silica gel, hexane/EtOAc) is effective for purification. Refer to analogous protocols for dibromo-toluene derivatives .
Q. How can researchers resolve contradictions in reported molecular weights or densities of BCB derivatives across databases?
- Methodological Answer : Discrepancies (e.g., C₈H₈ vs. C₈H₆ in BCB derivatives) often arise from isomerization or impurities. Validate purity via elemental analysis, HRMS, and cross-reference authoritative sources like NIST or PubChem. For example, NIST lists BCB’s molecular weight as 104.15 g/mol , while unreliable sources may contain errors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
